

# Physical and chemical properties of 2-(Benzyloxy)pyridine-4-boronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Benzyloxy)pyridine-4-boronic acid

Cat. No.: B595779

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An In-depth Technical Guide to **2-(Benzyloxy)pyridine-4-boronic acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-(Benzyloxy)pyridine-4-boronic acid** (CAS No. 1256355-62-0) is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its structure, incorporating a pyridine ring, a benzyloxy protecting group, and a reactive boronic acid moiety, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents.<sup>[2][3]</sup> This guide provides a comprehensive overview of its physical and chemical properties, outlines a general protocol for its primary application in Suzuki-Miyaura cross-coupling reactions, and details common analytical methods for its characterization.

## Core Physical and Chemical Properties

The fundamental properties of **2-(Benzyloxy)pyridine-4-boronic acid** are summarized below. This data is crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Reference
CAS Number	1256355-62-0	[1]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> BNO <sub>3</sub>	[1]
Molecular Weight	229.04 g/mol	[1]
Appearance	White to off-white solid/powder	[4]
Storage Conditions	Store under an inert atmosphere, in a freezer (-20°C)	[1][4]

Note: Specific quantitative data such as melting point, boiling point, and solubility are not consistently reported across public datasheets and should be determined empirically for each batch.

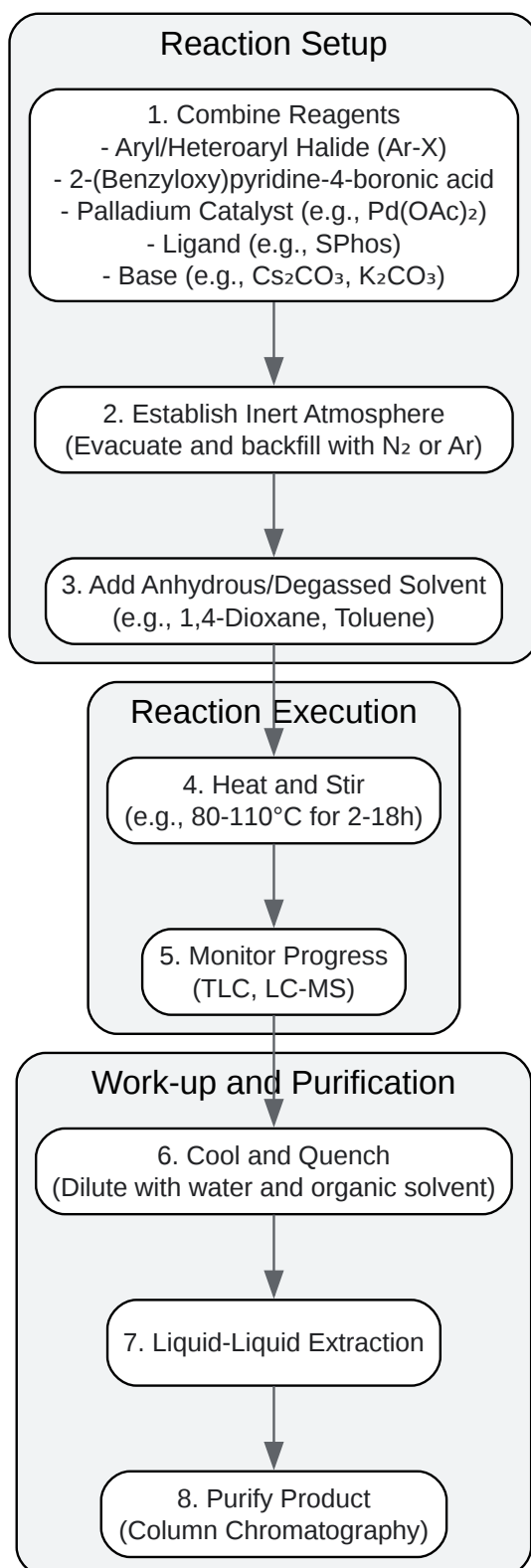
## Chemical Reactivity and Applications

The primary utility of **2-(Benzyloxy)pyridine-4-boronic acid** in drug discovery and organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide, a foundational transformation for constructing the complex biaryl scaffolds prevalent in many biologically active molecules.[3][7][8]

The pyridine nitrogen atom influences the electronic properties of the molecule, making it a key component for synthesizing compounds that can interact with biological targets.[6] The benzyloxy group serves as a protecting group for the 2-pyridone tautomer, which can be removed in a later synthetic step if required.

## Suzuki-Miyaura Cross-Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using a pyridine boronic acid like **2-(Benzyloxy)pyridine-4-boronic acid**.



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*General workflow for a Suzuki-Miyaura cross-coupling reaction.*

## Experimental Protocols

### General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized method adapted from procedures for coupling pyridine boronic acids with aryl halides and should be optimized for specific substrates.[\[5\]](#)[\[8\]](#)

Materials:

- **2-(Benzyloxy)pyridine-4-boronic acid** (1.2 equivalents)
- Aryl/Heteroaryl Halide (1.0 equivalent)
- Palladium(II) Acetate ( $\text{Pd}(\text{OAc})_2$ ) (2-5 mol%)
- Phosphine Ligand (e.g., SPhos, RuPhos) (4-10 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ) (2.0-3.0 equivalents)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
- Schlenk flask or reaction vial with a septum
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for work-up and purification

Procedure:

- **Reaction Setup:** To an oven-dried Schlenk flask, add the aryl halide, **2-(Benzyloxy)pyridine-4-boronic acid**, palladium catalyst, ligand, and base.
- **Inert Atmosphere:** Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[\[5\]](#)
- **Solvent Addition:** Add the anhydrous, degassed solvent to the flask via syringe.
- **Reaction:** Place the flask in a preheated oil bath at the desired temperature (typically 80-110°C) and stir the mixture vigorously for the required time (typically 2-18 hours).

- **Monitoring:** Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
- **Extraction:** Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude product using flash column chromatography.

## Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of **2-(Benzyloxy)pyridine-4-boronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Challenge:** Boronic acids can form cyclic trimeric anhydrides (boroxines) through dehydration, which can lead to complex or broad NMR spectra.[9]
- **Protocol:** To obtain a clean spectrum, dissolve the sample in a deuterated alcohol like methanol- $\text{d}_4$ . The solvent will break up the boroxine oligomers, although the acidic B-OH protons will exchange with the solvent and become invisible.[9] Alternatively, rigorous drying under high vacuum can favor the formation of the single boroxine species.
- **Expected Spectra:**
  - $^1\text{H}$  NMR should show distinct peaks for the protons on the pyridine ring and the benzyl group.
  - $^{13}\text{C}$  NMR will show corresponding signals for the carbon atoms.
  - $^{11}\text{B}$  NMR can be used to confirm the presence of the boron atom.

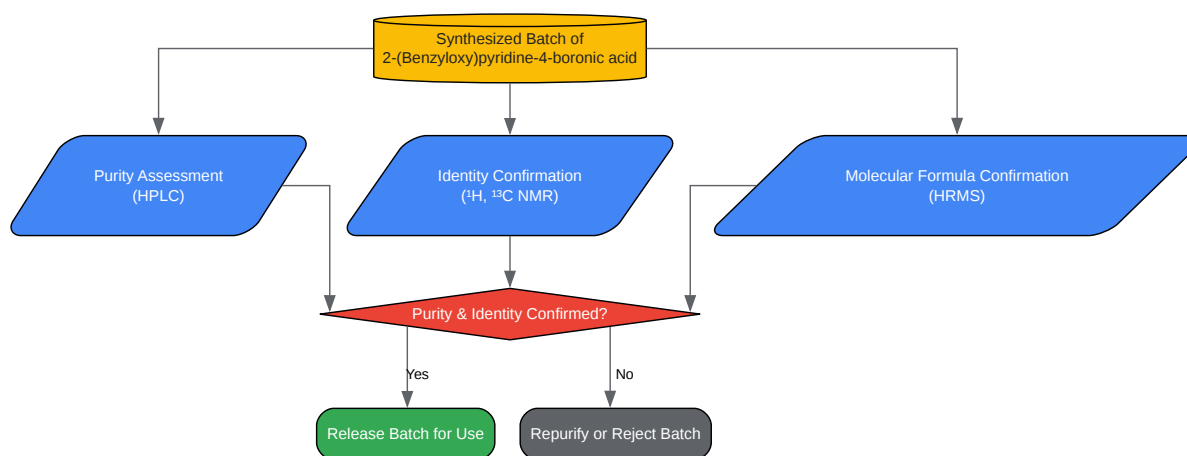
Mass Spectrometry (MS):

- Protocol: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is used to confirm the molecular formula by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC):

- Protocol: HPLC is used to determine the purity of the compound. A standard protocol would involve a C18 reverse-phase column with a gradient elution system, typically using acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

The logical flow for quality control analysis is depicted below.



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*Workflow for the analytical quality control of the title compound.*

## Safety and Handling

Boronic acids are generally considered irritants. Standard laboratory safety precautions should be followed.

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: As a moisture-sensitive compound, it should be stored tightly sealed under an inert atmosphere (e.g., Argon or Nitrogen) in a freezer to prevent degradation.[1][4]

## Conclusion

**2-(Benzyloxy)pyridine-4-boronic acid** is a versatile and valuable reagent for synthetic chemists, particularly in the field of drug discovery. Its utility in constructing C-C bonds via the Suzuki-Miyaura coupling allows for the efficient synthesis of novel pyridine-containing compounds. A thorough understanding of its properties, reactivity, and proper handling is essential for its successful application in research and development.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-(Benzyloxy)pyridine-4-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595779#physical-and-chemical-properties-of-2-benzyloxy-pyridine-4-boronic-acid]

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